N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(2-ethoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S3/c1-2-26-14-6-3-4-8-17(14)29(24,25)22-10-9-13-16(12-22)28-19(20-13)21-18(23)15-7-5-11-27-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOIQORCOFXDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its thiazolo[5,4-c]pyridine and thiophene moieties.
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Thiazolo[5,4-c]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Its ethoxyphenylsulfonyl and thiophene moieties suggest it may have good lipophilicity, which could enhance its absorption and distribution.
Result of Action
Thiazolo[5,4-c]pyridines have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities, suggesting that this compound may have similar effects.
Biological Activity
N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyridine core and a thiophene moiety. Its molecular formula is C18H20N4O3S2, with a molecular weight of approximately 396.51 g/mol. The sulfonamide group likely contributes to its biological activity by influencing interactions with target proteins.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in signaling pathways related to inflammation and cancer proliferation.
- Receptor Modulation : The compound may modulate receptor activity in pathways associated with neuroprotection and cardiovascular health.
- Nitric Oxide Pathway : Similar to other compounds that enhance nitric oxide (NO) signaling, it may promote vasodilation and improve blood flow.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Anticancer Activity : A study evaluated the efficacy of the compound against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), demonstrating its therapeutic potential for inflammatory diseases.
- Neuroprotection : Research involving neurotoxic models showed that the compound could significantly reduce neuronal death induced by oxidative stress, indicating its potential for treating neurodegenerative disorders.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects:
- Cell Signaling Pathways : Investigations revealed that the compound modulates the NF-kB pathway, leading to reduced inflammation and enhanced survival of neuronal cells under stress conditions.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics and moderate plasma half-life, which are critical for therapeutic efficacy.
Chemical Reactions Analysis
a) Thiazolo[5,4-c]pyridine Core Formation
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Cyclization reactions : The thiazolo[5,4-c]pyridine ring is typically formed via cyclization of tetrahydrothiazolo precursors. For example, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (C₇H₈N₂O₂S) serves as a key intermediate, synthesized through condensation of thiourea derivatives with cyclic ketones under acidic conditions .
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Functionalization : Subsequent sulfonylation at the 5-position of the thiazolo ring is achieved using 2-ethoxyphenylsulfonyl chloride in the presence of a base like triethylamine (TEA) or pyridine .
b) Carboxamide Coupling
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The thiophene-2-carboxamide group is introduced via amide bond formation. This involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and coupling with the amine-functionalized thiazolo[5,4-c]pyridine intermediate .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | 2-ethoxyphenylsulfonyl chloride, TEA, DCM, 0°C → RT, 12h | 78% | |
| Amide Coupling | Thiophene-2-carboxylic acid, HATU, DIPEA, DMF, RT, 6h | 85% |
a) Sulfonyl Group Transformations
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Nucleophilic Substitution : The sulfonyl group participates in nucleophilic displacement reactions. For instance, the ethoxyphenylsulfonyl moiety can be replaced by other aryl/alkyl sulfonates under basic conditions .
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Hydrolysis : Under strongly acidic or basic conditions, the sulfonamide bond may hydrolyze to yield sulfonic acid derivatives, though this is mitigated by steric hindrance from the adjacent thiazolo ring .
b) Thiophene Carboxamide Modifications
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Reduction : The carboxamide group can be reduced to a primary amine using LiAlH₄ or BH₃·THF, though this is rarely employed due to potential side reactions with the sulfonyl group.
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Electrophilic Aromatic Substitution : The thiophene ring undergoes halogenation or nitration at the 5-position under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration) .
Catalytic and Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : The thiophene ring’s 5-position can be functionalized via palladium-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the carboxamide substituent .
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Buchwald-Hartwig Amination : The sulfonamide nitrogen may undergo amination with aryl halides using Pd catalysts, though steric effects from the ethoxyphenyl group limit reactivity .
Stability Under Physiological Conditions
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pH Sensitivity : The compound remains stable in neutral buffers but undergoes slow hydrolysis in acidic media (pH < 3) at the sulfonamide bond, forming thiazolo[5,4-c]pyridine and sulfonic acid fragments .
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Oxidative Stability : Resistance to oxidation by cytochrome P450 enzymes is attributed to the electron-withdrawing sulfonyl group, as demonstrated in related analogs .
Comparative Reactivity with Analogues
A comparison of reactivity across structurally similar compounds highlights the influence of substituents:
Key Research Findings
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Synthetic Optimization : Microwave-assisted synthesis reduces reaction times for sulfonylation steps (from 12h to 2h) without compromising yields .
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Biological Relevance : The sulfonyl group enhances binding affinity to target enzymes (e.g., DGAT inhibitors ), while the carboxamide improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
